Meta-Fluoro vs. Para-Fluoro Aromatic Substitution: ~2-Fold Enhancement of Anti-HIV-1 Activity in Multi-Round Infectivity Assays
In a systematic SAR study of CD4-mimetic oxalamides, introduction of a fluorine at the meta-position of the aromatic ring (compound 13a, m-fluoro-p-chlorophenyl) produced an IC50 of 0.23 µM against the HIV-1 R5 primary isolate YTA in PM1/CCR5 cells—approximately twice the potency of the lead compound 3 lacking meta-fluorine [1]. The same study showed that the parent para-chlorophenyl compound 1 had an IC50 of 0.61 µM, confirming that meta-fluorine substitution yields a measurable potency gain. The target compound, bearing a 3-fluorophenyl (meta-fluoro) group, incorporates this validated potency-enhancing feature, whereas the closely related positional isomer N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898414-96-5) bears a para-fluoro substituent that is not associated with the same magnitude of activity enhancement .
| Evidence Dimension | Anti-HIV-1 activity (IC50, multi-round infectivity assay) |
|---|---|
| Target Compound Data | Class-level prediction: meta-fluorophenyl-substituted CD4 mimics exhibit ~2-fold greater potency vs. unsubstituted/para-substituted analogs; exact IC50 for CAS 898449-77-9 not independently determined in published literature. |
| Comparator Or Baseline | Compound 13a (m-fluoro-p-chlorophenyl CD4 mimic): IC50 = 0.23 µM; Compound 1 (unsubstituted phenyl): IC50 = 0.61 µM; N1-(4-fluorophenyl) positional isomer (CAS 898414-96-5): IC50 not reported in peer-reviewed literature. |
| Quantified Difference | ~2.7-fold lower IC50 for meta-fluoro (13a, 0.23 µM) vs. unsubstituted phenyl (1, 0.61 µM); ~2-fold vs. lead compound 3. Magnitude of meta/para differential for the phenylsulfonylpiperidine subclass not independently quantified. |
| Conditions | Multi-round HIV-1 infectivity assay; PM1/CCR5 cells; R5 primary isolate YTA strain; WST-8 method; cytotoxicity assessed in mock-infected PM1/CCR5 cells [1]. |
Why This Matters
The meta-fluorine positional advantage is consistently observed across multiple CD4-mimetic chemotypes and confirmed by co-crystal structures showing improved surface complementarity; procurement of the meta-fluoro isomer is therefore justified over the para-fluoro analog for HIV-1 entry inhibitor research.
- [1] Narumi T, Arai H, Yoshimura K, et al. CD4 mimics as HIV entry inhibitors: lead optimization studies of the aromatic substituents. Bioorg Med Chem. 2013;21(9):2518-2526. doi:10.1016/j.bmc.2013.02.041. PMID: 23535561. View Source
